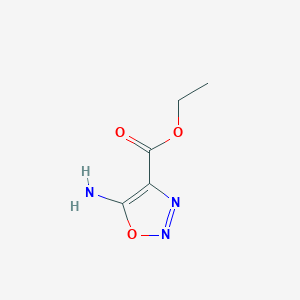
Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the amino group and the carboxylate ester makes it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with nitriles or carboxylic acids in the presence of dehydrating agents. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced heterocycles, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. Its effects are mediated through the formation of hydrogen bonds, electrostatic interactions, and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-amino-1,2,5-oxadiazole-4-carboxylate
These compounds share similar structural features but differ in the position of the nitrogen and oxygen atoms within the oxadiazole ring. The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
ethyl 5-aminooxadiazole-4-carboxylate |
InChI |
InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3 |
InChI Key |
HICWEISGLQKGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















